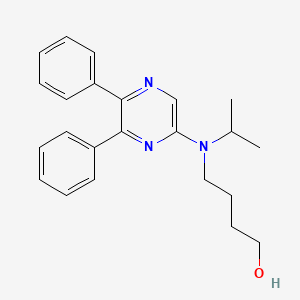

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-18(2)26(15-9-10-16-27)21-17-24-22(19-11-5-3-6-12-19)23(25-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,27H,9-10,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBSUZWFQXNCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCO)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475086-75-0 | |

| Record name | 4-((5,6-Diphenyl-Pyrazin-2-yl)(isopropyl)amino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine and butanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound 14d : 4-[(Benzyl)(5,6-diphenylpyrazin-2-yl)amino]-1-butanol

- Key Differences : Benzyl substituent replaces isopropyl group.

- Synthesis: Yield 69% via reaction of 4-(benzylamino)-1-butanol with intermediate 6 .

- Physical Properties :

Compound 15b : {4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid

- Key Differences : Addition of an acetic acid moiety via butoxy linker.

- Molecular Formula : C₂₅H₂₉N₃O₃ (MW: 419.52 g/mol) .

- Synthesis : 62% yield over two steps; derived from the target compound via hydroxyl substitution .

- Physical Properties :

- Applications : Enhanced polarity from the acetic acid group may improve solubility for pharmaceutical formulations .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Parameters

Structure–Activity Relationships (SAR)

Biologische Aktivität

Overview

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is a synthetic compound with the molecular formula and a molecular weight of 361.49 g/mol. This compound exhibits significant biological activity primarily through its interaction with the prostacyclin (PGI2) receptor, also known as the IP receptor. Its mechanism of action involves acting as an agonist at this receptor, leading to various pharmacological effects.

Target Receptor : The primary target of this compound is the IP receptor.

Mode of Action :

- Agonism : The compound activates the IP receptor, which subsequently triggers a cascade of intracellular signaling pathways.

- Biochemical Pathways : Activation leads to increased levels of cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of platelet aggregation, which are crucial for cardiovascular health.

Pharmacokinetics

The compound is noted for its oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems.

Biological Effects

The activation of the IP receptor by this compound results in:

- Vasodilation : This effect is beneficial in conditions requiring improved blood flow.

- Inhibition of Platelet Aggregation : This property can be advantageous in preventing thrombotic events.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Vasodilation | Increased blood flow in animal models | |

| Platelet Aggregation Inhibition | Reduced clot formation in vitro | |

| cAMP Level Increase | Enhanced signaling pathways related to cardiovascular function |

Case Study Analysis

In a study examining the vasodilatory effects of this compound, researchers observed significant reductions in arterial pressure in rat models. The study highlighted the compound's potential therapeutic applications in managing hypertension and other cardiovascular diseases.

Another investigation focused on its antithrombotic properties, where it was shown to effectively inhibit platelet aggregation in vitro. This suggests that the compound could serve as a novel agent in preventing thrombus formation during surgical procedures or in patients at risk for cardiovascular events.

Synthetic Routes

The synthesis typically involves:

- Reactants : 5,6-diphenylpyrazine and isopropylamine.

- Conditions : The reaction is conducted under controlled temperatures with appropriate catalysts and solvents to optimize yield and purity.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| 4-(5,6-Diphenylpyrazin-2-yl)butan-1-ol | C_{20}H_{21}N_{3}O | Lacks isopropyl group; different biological effects |

| 2-(4-(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxyacetic acid | C_{22}H_{26}N_{3}O_3 | Different receptor targets; broader applications |

Q & A

Q. What is the primary pharmacological target of MRE-269, and how does its selectivity compare to other prostacyclin analogs?

MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor, with a binding affinity (Ki) of 0.4 nM for the human IP receptor. It exhibits >100-fold selectivity over other prostanoid receptors (EP1-4, DP1, FP, TP) . Unlike PGI2 analogs (e.g., iloprost), MRE-269 does not activate off-target receptors like EP3, which are associated with adverse effects such as gastric contraction . This specificity makes it advantageous for studies requiring minimal confounding receptor interactions.

Q. What are the recommended in vitro experimental conditions for assessing MRE-269 activity?

- Solubility : MRE-269 is soluble in DMSO at 2 mg/mL (warming recommended for clarity) .

- Working concentrations : 1 nM–10 µM, with EC50 values ranging from 4.98 ± 0.22 (rat pulmonary arteries) to higher concentrations in venous tissues .

- Cell-based assays : Use serum-free media to avoid protein binding interference. For cAMP measurement (a key downstream IP receptor effector), incubate cells for 15–30 minutes post-treatment .

Q. How does the metabolic activation of selexipag to MRE-269 influence preclinical study design?

Selexipag, a prodrug, undergoes hepatic hydrolysis to form MRE-269, its active metabolite. In rodent models, administer selexipag orally twice daily to maintain steady-state MRE-269 plasma levels (achieved within 3 days). Note that interspecies metabolic differences may require dose adjustments: rats show 13-fold higher MRE-269 affinity than humans . Include pharmacokinetic monitoring to correlate exposure with pharmacodynamic outcomes (e.g., pulmonary artery relaxation) .

Advanced Research Questions

Q. How do MRE-269’s β-arrestin recruitment and receptor desensitization profiles differ from PGI2 analogs?

MRE-269 acts as a partial agonist for β-arrestin recruitment (Emax ~30% of iloprost) and induces minimal IP receptor internalization, reducing tachyphylaxis risk in chronic studies . In contrast, iloprost fully recruits β-arrestin, leading to rapid receptor desensitization. Methodologically, use bioluminescence resonance energy transfer (BRET) assays to quantify β-arrestin recruitment and confocal microscopy to track receptor internalization .

Q. What considerations resolve conflicting vasodilation data between pulmonary arteries and veins in MRE-269 studies?

MRE-269 shows potent relaxation in rat pulmonary arteries (pEC50 4.98 ± 0.22) but minimal efficacy in veins until ≥10 µM . This tissue specificity may stem from IP receptor density differences or divergent signaling pathways. To address discrepancies:

- Tissue sourcing : Use precision-cut vascular slices from the same donor.

- Experimental controls : Include a reference agonist (e.g., iloprost) and receptor antagonists (e.g., RO1138452 for IP receptors) .

Q. How can researchers reconcile EC50 variability for MRE-269 across species?

MRE-269’s EC50 varies significantly: 0.7 nM (human PASMCs) vs. 4.98 µM (rat arteries) . Key factors include:

- Receptor coupling efficiency : Human IP receptors exhibit higher cAMP production per receptor unit.

- Experimental endpoints : Measure both cAMP (early signaling) and functional outcomes (e.g., vasodilation).

- Species-specific formulations : Adjust buffer composition (e.g., calcium levels) to mimic physiological conditions .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.